Styrene oxide

Copolymerization CO2 utilization Polycarbonates

Select racemic styrene oxide (CAS 96-09-3) for its unique methine Cα-O ring-opening regioselectivity, which fundamentally alters copolymerization stereo-chemistry and toxicological adduct profiles compared to propylene oxide or ethylene oxide. This benchmark epoxide enables stereoregular poly(styrene carbonate) synthesis (Tg ~101°C, Tm ~137°C), kinetic resolution with defined E-values (16–43), and serves as the unsubstituted reference mutagen in QSAR studies. Ensure quantitative consistency in your catalytic, biomonitoring, or structure-activity workflows with this IARC Group 2A-characterized intermediate.

Molecular Formula C8H8O
C6H5CHCH2O
C8H8O
Molecular Weight 120.15 g/mol
CAS No. 96-09-3
Cat. No. B127065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStyrene oxide
CAS96-09-3
Synonyms2-Phenyloxirane;  (Epoxyethyl)benzene;  1,2-Epoxy-1-phenylethane;  Phenyloxirane;  (Epoxyethyl)benzene;  (±)-Phenylethylene Oxide;  (±)-Phenyloxirane;  (±)-Styrene Oxide;  1,2-Epoxyethylbenzene;  1-Phenyl-1,2-epoxyethane;  2-Phenyloxirane;  Epoxystyrene;  NSC 6
Molecular FormulaC8H8O
C6H5CHCH2O
C8H8O
Molecular Weight120.15 g/mol
Structural Identifiers
SMILESC1C(O1)C2=CC=CC=C2
InChIInChI=1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2
InChIKeyAWMVMTVKBNGEAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 67.1° F (NTP, 1992)
0.02 M
Completely soluble in acetone, benzene, carbon tetrachloride, ethyl ether, heptane, methanol
0.3% wt in water
Solubility in water, g/100ml at 25 °C: 0.3 (poor)

Structure & Identifiers


Interactive Chemical Structure Model





Styrene Oxide (CAS 96-09-3): Chemical Properties, Specifications, and Procurement Baseline


Styrene oxide (CAS 96-09-3, synonym: 1,2-epoxyethylbenzene, phenyloxirane) is a terminal epoxide with the molecular formula C8H8O and a molecular weight of 120.15 g/mol [1]. It is classified by IARC as a Group 2A carcinogen (probably carcinogenic to humans) and is typically procured as a colorless to pale straw-colored liquid with a sweet, pleasant odor [1][2]. Key physicochemical parameters include a melting point of -37 °C, a boiling point of 194 °C (lit.), a density of 1.054 g/mL at 25 °C, a vapor density of 4.14 (vs air), a flash point of 74 °C, and a water solubility of 3 g/L at 20 °C [1].

Why Styrene Oxide (CAS 96-09-3) Cannot Be Substituted with Generic Terminal Epoxides


The phenyl substituent on the oxirane ring of styrene oxide fundamentally alters its reactivity, regioselectivity, and toxicological profile compared to aliphatic terminal epoxides such as propylene oxide or ethylene oxide. This substitution effect is quantitatively demonstrated across multiple independent studies. In copolymerization with CO2, styrene oxide exhibits nucleophilic ring-opening predominantly at the methine Cα-O bond rather than the less-hindered methylene position, resulting in significantly lower reactivity and different stereochemical outcomes compared to propylene oxide [1]. In biological systems, the reaction rate constants of styrene oxide with human hemoglobin and DNA differ substantially from those of ethylene oxide and propylene oxide, translating to distinct adduct formation profiles [2]. Furthermore, the parent styrene oxide exhibits intermediate mutagenicity among its substituted derivatives (m-chloro ≈ p-chloro < styrene oxide < p-methyl), establishing a baseline reactivity that is quantitatively distinct from both its analogs and its detoxification product styrene glycol, which lacks mutagenic activity [3][4]. These differential properties dictate that styrene oxide cannot be generically interchanged without fundamentally altering reaction outcomes, product stereochemistry, and safety considerations.

Styrene Oxide (CAS 96-09-3): Quantified Performance Differentiation Against Structural and Functional Analogs


Copolymerization Reactivity: Styrene Oxide vs. Propylene Oxide in CO2 Fixation

In alternating copolymerization with CO2 catalyzed by binary (salen)Co(III) systems, styrene oxide exhibits fundamentally different ring-opening regioselectivity compared to propylene oxide. The nucleophilic ring-opening of styrene oxide occurs predominantly at the methine Cα-O bond, leading to inversion of configuration at the methine carbon center, whereas propylene oxide undergoes preferential cleavage at the less-hindered methylene position [1]. This mechanistic divergence results in significantly lower overall reactivity and presents a barrier to synthesizing stereoregular poly(styrene carbonate) relative to the propylene oxide/CO2 process [1].

Copolymerization CO2 utilization Polycarbonates Regioselectivity

Enantioselective Hydrolysis: Kinetic Resolution E-Value Comparison with Para-Chloro Analog

The enantioselectivity of epoxide hydrolase (EH)-catalyzed kinetic resolution varies quantitatively between styrene oxide and its para-chloro derivative. Using recombinant epoxide hydrolase from Agrobacterium radiobacter, styrene oxide exhibits an E-value of 16.2, whereas para-chlorostyrene oxide yields an E-value of 32.2, representing a nearly two-fold enhancement in enantioselectivity due to the electron-withdrawing para substituent [1]. Using Solanum tuberosum epoxide hydrolase 1 (StEH1), the preference for the (S)-enantiomer yields an E-value of 43 for styrene oxide [2].

Biocatalysis Kinetic resolution Epoxide hydrolase Enantioselectivity

In Vivo Hepatic Toxicity: Differential Effects of Styrene Oxide vs. Parent Styrene and Styrene Glycol

In rat liver in vivo, styrene oxide exhibits significantly greater acute toxicity and differential enzyme modulation compared to its metabolic precursor (styrene) and its detoxification product (styrene glycol). A single dose of styrene oxide at 375 mg/kg caused a significant decrease in benzpyrene hydroxylase activity, p-nitroanisole O-demethylase activity, and cytochrome P-450 content, whereas styrene (three to six daily doses of 500 g/kg) doubled the activities of microsomal p-nitroanisole O-demethylase, epoxide hydrase, and UDP glucuronosyltransferase [1]. Styrene glycol did not significantly alter drug-metabolizing enzyme activities [1].

Toxicology Xenobiotic metabolism Cytochrome P450 Hepatotoxicity

DNA and Hemoglobin Adduct Formation Rates: Styrene Oxide vs. Ethylene Oxide and Propylene Oxide

The in vitro second-order rate constants for adduct formation on human macromolecules differ substantially among small epoxides. Styrene oxide (SO) exhibits a rate constant of 1.5 L (mol Hb h)^-1 for N-terminal valine in hemoglobin and 0.71 × 10^-3 L (mol DNA nucleotide h)^-1 for N-7-guanine in DNA [1]. In comparison, ethylene oxide (EO) shows 2.7 L (mol Hb h)^-1 and 16 × 10^-3 L (mol DNA nucleotide h)^-1, while propylene oxide (PO) shows 1.0 L (mol Hb h)^-1 and 7.7 × 10^-3 L (mol DNA nucleotide h)^-1 [1].

Genotoxicity Molecular dosimetry DNA adducts Hemoglobin adducts

Mutagenicity Ranking among Substituted Styrene Oxides: Parent Compound as Intermediate Baseline

In the Salmonella typhimurium TA100 assay without metabolic activation, the mutagenicities of substituted styrene oxides follow a defined rank order at survival fractions ≥0.8: m-chlorostyrene oxide ≈ p-chlorostyrene oxide < styrene oxide < p-methylstyrene oxide [1]. The parent styrene oxide occupies an intermediate position in this series, with mutagenic potency dependent solely on the reactivity of the benzylic site, while primary site reactivity and partition coefficients showed no effect [1]. Quantitative structure-mutagenicity analysis across 8 substituted styrene oxides confirms that mutagenic capacity is well described by a linear combination of Hammett σ and log van der Waals volume [2].

Mutagenicity Structure-activity relationship Salmonella typhimurium TA100 Risk assessment

Styrene Oxide (CAS 96-09-3): Validated Application Scenarios Based on Quantitative Differentiation Evidence


Synthesis of Poly(styrene carbonate) via Alternating Copolymerization with CO2

Styrene oxide is employed in CO2 copolymerization to produce perfectly alternating poly(styrene carbonate) [1]. Unlike propylene oxide, which undergoes ring-opening preferentially at the methylene position, styrene oxide exhibits predominant cleavage at the methine Cα-O bond, resulting in inversion of configuration [1]. This regioselectivity difference necessitates specialized catalyst systems (e.g., asymmetric (S,S,S)-salenCo(III) complexes with PPNY) to achieve 96% retention of configuration and enables access to stereoregular polycarbonates with distinct thermal properties (Tg ~101°C, Tm ~137°C for isotactic variants) not obtainable with aliphatic epoxides [1][2].

Enzymatic Kinetic Resolution for Chiral Building Block Production

Racemic styrene oxide serves as a benchmark substrate for epoxide hydrolase (EH)-catalyzed kinetic resolution to produce enantiopure (S)- or (R)-styrene oxide and corresponding 1-phenyl-1,2-ethanediols [1]. Quantitative E-values range from 16 (Agrobacterium radiobacter EH) to 43 (StEH1 for S-enantiomer preference), establishing predictable enantioselectivity baselines [1][2]. This resolution is scalable to high substrate concentrations (20 mM optimal for red mung bean EH, achieving ~44% conversion with Vmax = 8.2 × 10^-3 mol/L/min and Km = 4.5 mol/L) [3]. The resulting chiral epoxides and diols are essential precursors for active pharmaceutical ingredients and agrochemicals [3].

Genotoxicity and DNA Adduct Reference Standard in Molecular Epidemiology

Styrene-7,8-oxide is the electrophilic metabolite responsible for styrene's genotoxicity and is used as a direct-acting reference mutagen in molecular epidemiology and biomarker studies [1]. Its in vitro second-order rate constants for DNA adduct formation (0.71 × 10^-3 L mol^-1 h^-1 for N7-guanine) and hemoglobin adduct formation (1.5 L mol^-1 h^-1 for N-terminal valine) are quantitatively distinct from ethylene oxide and propylene oxide [2]. DNA adducts derived from styrene-7,8-oxide are detectable in peripheral blood cells of styrene-exposed workers, establishing this compound as the essential analytical standard for occupational biomonitoring programs [1].

Structure-Activity Relationship Studies in Chemical Carcinogenesis

Parent styrene oxide serves as the unsubstituted reference compound in quantitative structure-mutagenicity relationship (QSAR) studies of substituted styrene oxides [1]. Its intermediate mutagenic potency (m-Cl ≈ p-Cl < styrene oxide < p-CH3) in the Salmonella TA100 assay establishes a baseline from which substituent effects (Hammett σ) and molecular volume contributions (log VW) are calibrated [1][2]. This defined, intermediate reactivity makes styrene oxide the essential comparator for evaluating electronic and steric effects on epoxide genotoxicity [2].

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